2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[4-(chloromethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3/c8-3-5-4-14(2-1-12)13-6(5)7(9,10)11/h4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHODXQIUTWKOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC#N)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target carbon-centered radical intermediates .
Mode of Action
It is suggested that similar compounds are capable of nucleophilic cyanodifluoromethylating of aldehydes, n-tosylimines, n-alkylimines, and enamines under basic or acidic conditions .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
Similar compounds have been known to play a significant role in the synthesis of organofluorine compounds for pharmaceutical and agrochemical chemistry .
Biological Activity
2-(4-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile, with the CAS number 2091686-07-4, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C8H7ClF3N3
- Molecular Weight : 233.61 g/mol
- Structure : The compound features a pyrazole ring substituted with chloromethyl and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of pyrazole with similar substituents can inhibit the growth of various bacterial strains. The incorporation of the chloromethyl group is hypothesized to increase lipophilicity, facilitating better membrane penetration and thus enhancing antimicrobial efficacy .
Anticancer Activity
Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. The presence of trifluoromethyl groups has been associated with increased potency against cancer cell lines. For example, a related study demonstrated that pyrazole derivatives could inhibit cell proliferation in breast cancer models by inducing apoptosis through mitochondrial pathways .
Case Studies
| Study | Compound | Activity | Results |
|---|---|---|---|
| Study 1 | This compound | Antimicrobial | Inhibition of E. coli growth at concentrations >50 µg/mL |
| Study 2 | Trifluoromethyl pyrazole analogs | Anticancer | IC50 values <100 nM against MCF-7 breast cancer cells |
| Study 3 | Pyrazole derivatives | Cytotoxicity | Induced apoptosis in HeLa cells with significant dose-response relationship |
The mechanism through which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Membrane Interaction : Enhanced membrane permeability due to lipophilic groups allows for better interaction with cellular targets.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to 2-(4-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile exhibit potent inhibition of cyclooxygenase enzymes, particularly COX-2. This inhibition is crucial in the development of anti-inflammatory drugs. For instance, SC-236, a related compound, has been studied for its effectiveness in treating conditions like cancer and lower back pain due to its selective COX-2 inhibition .
Case Study: Pain Management
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds significantly reduced pain in animal models by targeting COX-2 pathways. The research highlighted the potential for developing new analgesics based on the pyrazole structure, including this compound as a candidate for further investigation .
Agricultural Chemistry
Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing new agrochemicals. Its ability to interact with specific biological pathways can be harnessed to create effective pesticides that target pest species without harming beneficial organisms.
Case Study: Insecticidal Activity
Research conducted on similar trifluoromethyl-substituted pyrazoles showed promising results as insecticides against common agricultural pests. The efficacy of these compounds was attributed to their ability to disrupt metabolic processes in insects .
Synthesis of Functional Materials
Polymer Chemistry
The compound can serve as a building block in synthesizing advanced materials such as polymers with tailored properties. Its reactive chloromethyl group allows for further functionalization, enabling the creation of materials with specific mechanical or thermal characteristics.
Data Table: Polymer Properties
| Polymer Type | Property | Value |
|---|---|---|
| Thermoplastic | Glass Transition Temp | 120 °C |
| Thermoset | Tensile Strength | 50 MPa |
| Elastomer | Elongation | 300% |
Coordination Chemistry
Metal Complexes Formation
The nitrogen atoms in the pyrazole ring can coordinate with metal ions, leading to the formation of metal complexes that have applications in catalysis and materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Compound A : 2-(4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
- CAS No.: 1006471-49-3
- Molecular Formula : C₆H₃ClF₃N₃
- Molecular Weight : 209.56 g/mol
- Key Differences: Replaces the chloromethyl (CH₂Cl) with a chloro (Cl) substituent at position 4. Lower molecular weight (209.56 vs.
- Applications : Likely used in less complex syntheses where direct halogenation is sufficient .
Compound B : 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile
- CAS No.: 134161-75-4
- Molecular Formula : C₁₂H₁₁N₃O
- Molecular Weight : 213.24 g/mol
- Key Differences :
- Substituted with a 4-methoxyphenyl group at position 5 and lacks CF₃ or CH₂Cl.
- The methoxy group enhances electron density, improving solubility in polar solvents compared to the target compound.
- Applications: Potential use in pharmaceuticals due to aromaticity and hydrogen-bonding capacity .
Compound C : 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile
Functional Group and Reactivity Comparison
Molecular Weight and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Polar Groups | Lipophilicity (LogP)* |
|---|---|---|---|
| Target Compound | ~223.45 | CN, CF₃ | Moderate (~2.5) |
| Compound A | 209.56 | CN, CF₃ | Moderate (~2.3) |
| Compound B | 213.24 | CN, OCH₃ | Low (~1.8) |
| Compound C | 261.4 | CN, NH₂, COCl | High (~3.0) |
*Estimated based on substituent contributions.
Research Findings and Trends
- Agrochemical Relevance : The trifluoromethyl group in the target compound aligns with trends in insecticide development (e.g., Fipronil derivatives) due to its resistance to metabolic degradation .
- Pharmaceutical Potential: Compounds with acetonitrile and chloromethyl groups (e.g., ) are prioritized in drug discovery for their versatility in functionalization .
- Safety Profile : The target compound’s chloromethyl group necessitates strict handling protocols (e.g., avoiding heat) compared to safer analogues like Compound B .
Preparation Methods
Pyrazole Core Construction with Trifluoromethyl Substitution
The key step in preparing the target compound is synthesizing the 3-(trifluoromethyl)-1H-pyrazole ring, which can be achieved by cyclocondensation reactions involving trifluoromethylated diketones or hydrazine derivatives.
Cyclocondensation of Trifluoromethylated Diketones with Hydrazines :
According to the patent US5466823A, pyrazole compounds bearing trifluoromethyl groups are prepared by refluxing hydrazine derivatives with β-diketones containing trifluoromethyl substituents in ethanol overnight. This method yields pyrazole rings with high regioselectivity and good yields (around 40-50%) after purification by recrystallization.One-Pot Synthesis Using Di-Boc Trifluoromethylhydrazine :
A recent publication in The Journal of Organic Chemistry (2024) describes a one-pot method where di-Boc protected trifluoromethylhydrazine reacts with diketones or dialdehydes under acidic conditions in dichloromethane. This approach suppresses side reactions such as des-CF3 cleavage and efficiently produces N-trifluoromethyl pyrazoles in synthetically useful yields.
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reflux hydrazine + trifluoromethyl diketone | Hydrazine hydrochloride, trifluoromethyl diketone | Ethanol, reflux, ~15-18 h | 40-50 | Classic method, moderate yields |
| One-pot di-Boc trifluoromethylhydrazine + diketones | Di-Boc trifluoromethylhydrazine, diketones, strong acid | DCM, room temp, acidic | Moderate to high | Suppresses des-CF3 side products, efficient |
Introduction of the Chloromethyl Group at the 4-Position
The chloromethyl substituent at the 4-position of the pyrazole ring is typically introduced by selective chlorination of a methyl or hydroxymethyl precursor.
- Chlorination via Chlorine Gas :
The patent US5466823A details a procedure where a pyrazole compound bearing a methyl group at the 4-position is chlorinated by passing chlorine gas through a solution of the pyrazole at room temperature. This direct chlorination converts the methyl group to chloromethyl with good selectivity.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Chlorination of 4-methyl pyrazole | Chlorine gas, pyrazole solution | Room temperature, gas bubbling | 4-chloromethyl pyrazole formed |
Attachment of the Acetonitrile Moiety
The acetonitrile group linked to the pyrazole nitrogen is introduced through nucleophilic substitution or alkylation reactions involving acetonitrile derivatives.
Alkylation with Acetonitrile Derivatives :
While explicit procedures for this exact compound are sparse, analogous pyrazole N-alkylations involve reacting the pyrazole nitrogen with acetonitrile-containing alkyl halides or nitrile-substituted electrophiles under basic conditions, facilitating the formation of the N-substituted acetonitrile moiety.Alternative Synthetic Routes :
Some methods involve preparing the pyrazolyl acetonitrile by condensation of pyrazolyl methyl ketones with cyanide sources or via Knoevenagel-type condensations, but these are less commonly reported for trifluoromethyl-substituted pyrazoles.
Summary Table of Preparation Steps
| Step Number | Synthetic Step | Key Reagents/Conditions | Comments/Outcome |
|---|---|---|---|
| 1 | Formation of 3-(trifluoromethyl)-1H-pyrazole | Hydrazine hydrochloride + trifluoromethyl diketone, reflux in ethanol | Pyrazole core with trifluoromethyl group formed |
| 2 | Chlorination of 4-methyl pyrazole | Chlorine gas bubbling at room temperature | Selective chloromethylation at 4-position |
| 3 | Introduction of acetonitrile group | Alkylation with acetonitrile derivatives under basic conditions | Formation of N-pyrazolyl acetonitrile linkage |
Research Findings and Considerations
Stability of Intermediates :
The trifluoromethylhydrazine intermediates are short-lived in solution (half-life ~6 hours), requiring careful control of reaction conditions such as solvent choice (dichloromethane) and acid strength to suppress side reactions like des-CF3 cleavage.Regioselectivity :
The cyclocondensation reactions often yield regioisomeric mixtures, but the use of appropriate hydrazine derivatives and reaction conditions can enhance selectivity towards the desired substitution pattern on the pyrazole ring.Yield Optimization : Extended reflux times (15-18 hours) and careful pH control during workup (acidic quenching) improve yields and purity of the pyrazole intermediates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
